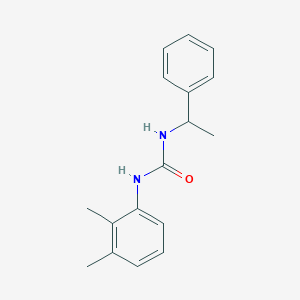
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea, also known as DMPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. DMPU is a polar aprotic solvent, which means it has the ability to dissolve a wide range of organic and inorganic compounds. This property has made DMPU an important tool in organic synthesis and has led to its use in various scientific applications.
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea is not fully understood, but it is believed to act as a Lewis base. This means that it can donate a pair of electrons to an electrophile, which allows for the formation of a new bond. This property is what makes this compound an effective solvent for a wide range of reactions.
Biochemical and Physiological Effects:
While this compound is primarily used in organic synthesis, it has also been shown to have some biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells and can also act as an anti-inflammatory agent. However, further research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its ability to dissolve a wide range of compounds. This makes it an ideal solvent for organic synthesis and allows for the synthesis of complex molecules. However, this compound can be expensive and may not be readily available in all labs. Additionally, it has been shown to be toxic to certain organisms, which may limit its use in certain experiments.
Future Directions
There are numerous future directions for research involving N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for the development of new drugs based on the properties of this compound. Overall, this compound is a promising compound with numerous applications in scientific research.
Synthesis Methods
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea can be synthesized through the reaction of 2,3-dimethylaniline and phenethyl isocyanate. The reaction is typically carried out in a solvent such as toluene or chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified through various techniques such as distillation or recrystallization.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea has found numerous applications in scientific research. One of its primary uses is as a solvent in organic synthesis. This compound has been shown to be an effective solvent for a wide range of reactions, including Grignard reactions, aldol condensations, and Wittig reactions. Its ability to dissolve a wide range of compounds has made it an important tool in the synthesis of complex organic molecules.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-7-11-16(13(12)2)19-17(20)18-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQAFHADQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)



![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)